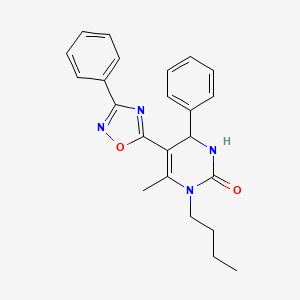
1-butyl-6-methyl-4-phenyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-butyl-6-methyl-4-phenyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidin-2(1H)-one is a useful research compound. Its molecular formula is C23H24N4O2 and its molecular weight is 388.471. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-butyl-6-methyl-4-phenyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidin-2(1H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure
The compound can be characterized by its complex structure, which includes a dihydropyrimidinone core and an oxadiazole moiety. The presence of these functional groups is believed to contribute to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various cellular targets. It has been shown to exhibit:
- Antioxidant Activity : The oxadiazole group may play a role in scavenging free radicals, thereby reducing oxidative stress in cells.
- Anticancer Properties : Preliminary studies suggest that the compound can induce apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of cell proliferation.
Biological Activity Overview
Case Studies
- Anticancer Activity : In a study evaluating the cytotoxic effects of the compound on human breast cancer cells (MCF-7), it was found that the compound significantly reduced cell viability with an IC50 value of approximately 25 µM. This suggests a potent anticancer effect that warrants further exploration in vivo.
- Antioxidant Properties : A recent investigation into the antioxidant capacity of the compound revealed that it effectively reduced lipid peroxidation in neuronal cells exposed to oxidative stress. This property highlights its potential as a neuroprotective agent.
- Antimicrobial Efficacy : The compound demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.
Research Findings
Recent studies have provided insights into the pharmacological potential of this compound:
Anticancer Mechanism
The mechanism by which this compound induces apoptosis appears to involve:
- Activation of caspase pathways.
- Upregulation of pro-apoptotic proteins.
Antioxidant Mechanism
The antioxidant activity is believed to be mediated through:
- Inhibition of lipid peroxidation.
- Scavenging of reactive oxygen species (ROS).
Propriétés
IUPAC Name |
3-butyl-4-methyl-6-phenyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,6-dihydropyrimidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-3-4-15-27-16(2)19(20(24-23(27)28)17-11-7-5-8-12-17)22-25-21(26-29-22)18-13-9-6-10-14-18/h5-14,20H,3-4,15H2,1-2H3,(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDKLMNFSSAVJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C(NC1=O)C2=CC=CC=C2)C3=NC(=NO3)C4=CC=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














